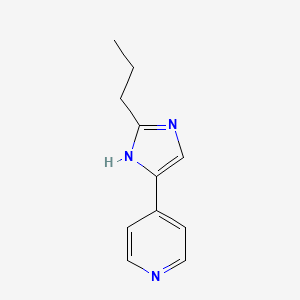

2-Propyl-4-(4-pyridyl)imidazole

Description

BenchChem offers high-quality 2-Propyl-4-(4-pyridyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-4-(4-pyridyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-(2-propyl-1H-imidazol-5-yl)pyridine |

InChI |

InChI=1S/C11H13N3/c1-2-3-11-13-8-10(14-11)9-4-6-12-7-5-9/h4-8H,2-3H2,1H3,(H,13,14) |

InChI Key |

OTRUHALPMVSNHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(N1)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propyl-4-(4-pyridyl)imidazole: Structure, Properties, Synthesis, and Potential Applications

Executive Summary: The fusion of imidazole and pyridine rings creates a class of heterocyclic compounds with significant therapeutic potential, prominently recognized for their role as kinase inhibitors. This guide provides a detailed technical overview of a specific member of this class, 2-Propyl-4-(4-pyridyl)imidazole. We will explore its molecular structure, predicted physicochemical properties, a robust and logical synthetic pathway, and the analytical techniques required for its characterization. Furthermore, this whitepaper delves into the scientific context of pyridinyl-imidazole scaffolds, particularly their established role in inhibiting key signaling pathways, such as the p38 MAP kinase pathway, which is implicated in inflammatory diseases. This document serves as a comprehensive resource for researchers and professionals in drug discovery and medicinal chemistry, offering foundational knowledge and practical insights into this promising molecular scaffold.

Molecular Identity and Physicochemical Properties

The unique characteristics of 2-Propyl-4-(4-pyridyl)imidazole stem from the combination of three key structural components: a basic and aromatic imidazole core, a polar pyridine ring, and a nonpolar n-propyl group. This amalgamation dictates its chemical reactivity, solubility, and potential for biological interactions.

Chemical Structure

The molecule consists of a five-membered imidazole ring substituted at the 2-position with a propyl group and at the 4-position with a pyridin-4-yl group. The presence of two nitrogen atoms in the imidazole ring, one pyrrole-like (N-1) and one pyridine-like (N-3), allows for tautomerization where the single proton can reside on either nitrogen.

Technical Deep Dive: The 2-Propyl-4-(4-pyridyl)imidazole Scaffold in p38 MAPK Inhibition

Executive Summary

This technical guide analyzes the pharmacophore 2-Propyl-4-(4-pyridyl)imidazole , a critical structural motif in the development of Cytokine Suppressive Anti-Inflammatory Drugs (CSAIDs). While often overshadowed by its trisubstituted derivatives (e.g., SB-203580), this molecule represents the minimal essential pharmacophore required for ATP-competitive inhibition of p38 Mitogen-Activated Protein Kinase (MAPK).

This document details the chemical biology, binding kinetics, synthesis, and validation protocols for this scaffold, serving as a foundational reference for researchers investigating kinase inhibitor design.

Chemical Biology & Mechanism of Action

The Pharmacophore Logic

The potency of pyridinyl-imidazole inhibitors relies on a specific "Warhead-Linker-Tail" architecture. The 2-Propyl-4-(4-pyridyl)imidazole structure isolates the two most critical interactions required for p38 inhibition:

| Component | Chemical Structure | Biological Function |

| The Warhead | 4-(4-Pyridyl) | Hinge Binder: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of Met109 in the ATP binding pocket. |

| The Scaffold | Imidazole | Orientation: Positions the pyridine ring and the hydrophobic tail in a planar arrangement, mimicking the adenine ring of ATP. |

| The Tail | 2-Propyl | Hydrophobic Probe: Occupies the hydrophobic pocket I, adjacent to the gatekeeper residue (Thr106 ). The propyl chain provides van der Waals contacts that stabilize the inhibitor. |

Binding Mode (Type I Inhibition)

Unlike Type II inhibitors (e.g., BIRB-796) that bind to the "DFG-out" inactive conformation, 2-Propyl-4-(4-pyridyl)imidazole is a Type I ATP-competitive inhibitor . It binds to the active "DFG-in" conformation.

-

Selectivity Mechanism: The selectivity for p38 over other MAPKs (like ERK2) is driven by the Thr106 gatekeeper residue.[1][2] The 2-propyl group exploits the steric allowance of the small Threonine residue. In kinases with larger gatekeepers (e.g., Methionine or Glutamine), this pocket is sterically occluded, preventing binding.

Signaling Pathway Context

Inhibition of p38 blocks the phosphorylation of downstream substrates MK2 and ATF2, ultimately preventing the translation of pro-inflammatory cytokines like TNF-

Figure 1: The p38 MAPK signaling cascade showing the specific intervention point of the inhibitor.

Chemical Synthesis Protocol

Objective: Synthesize 2-Propyl-4-(4-pyridyl)imidazole via a condensation reaction between an

Reagents

-

4-Acetylpyridine

-

Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) -

Butyramidine hydrochloride (Source of the 2-propyl group)

-

Potassium Carbonate (

) -

DMF (Dimethylformamide)

Step-by-Step Methodology

-

Preparation of

-Bromoketone:-

Dissolve 4-acetylpyridine (10 mmol) in 48% HBr/acetic acid.

-

Add

(10 mmol) dropwise at 0°C. -

Stir at room temperature for 2 hours.

-

Precipitate with ether to obtain 2-bromo-1-(4-pyridyl)ethanone hydrobromide . Isolate via filtration.

-

-

Cyclization (The Marckwald Strategy):

-

Suspend 2-bromo-1-(4-pyridyl)ethanone (5 mmol) and Butyramidine HCl (10 mmol) in DMF (15 mL).

-

Add

(20 mmol) to neutralize the acid and liberate the free amidine. -

Critical Step: Heat the mixture to 80°C for 4 hours . Monitor via TLC (System: DCM/MeOH 9:1).

-

Mechanism:[3][4][5] The amidine nitrogen attacks the ketone carbonyl, followed by alkylation of the second nitrogen by the

-bromide, and finally dehydration to aromatize the imidazole ring.

-

-

Purification:

-

Pour reaction mixture into ice water.

-

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

. -

Flash Chromatography: Silica gel, gradient elution (0-5% MeOH in DCM).

-

Validation: Confirm structure via

-NMR (look for diagnostic imidazole singlet at C5 and propyl signals).

-

In Vitro Validation Protocols

Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of the compound to displace a tracer from the ATP binding site, or inhibit the phosphorylation of a substrate. We recommend a binding assay to confirm ATP competition.

Materials:

-

Recombinant p38

(GST-tagged). -

Europium-labeled anti-GST antibody.

-

Alexa Fluor® 647-labeled ATP-competitive tracer (Kinase Tracer 199).

-

Inhibitor (2-Propyl-4-(4-pyridyl)imidazole) in DMSO.

Protocol:

-

Preparation: Dilute inhibitor in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point dose-response curve (start at 10 -

Incubation: In a 384-well plate, mix:

-

5

L Inhibitor. -

5

L Kinase/Antibody mixture (5 nM p38, 2 nM Eu-Ab). -

5

L Tracer (30 nM).

-

-

Equilibrium: Incubate for 60 minutes at Room Temperature in the dark.

-

Read: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

-

Analysis: Calculate the Emission Ratio (665/615). Plot vs. log[Inhibitor]. Determine

.[6]

Cellular Assay: LPS-Induced TNF- Production

This validates that the inhibitor can penetrate the cell membrane and inhibit the pathway in a physiological context.

Cell Line: THP-1 (Human monocytic leukemia cells).

Protocol:

-

Differentiation (Optional but recommended): Treat THP-1 cells with PMA (100 nM) for 24h to induce macrophage-like phenotype.

-

Seeding: Plate cells at

cells/well in 96-well plates in RPMI-1640 + 10% FBS. -

Pre-treatment: Add 2-Propyl-4-(4-pyridyl)imidazole (serial dilutions) for 1 hour prior to stimulation.

-

Stimulation: Add Lipopolysaccharide (LPS) from E. coli (final conc. 1

g/mL). -

Incubation: Incubate for 4 hours at 37°C, 5%

. -

Harvest: Collect supernatant.

-

Quantification: Measure TNF-

concentration using a standard sandwich ELISA kit. -

Control: Use SB-203580 (1

M) as a positive control for inhibition.

Data Interpretation & SAR Analysis

The following table contrasts the "minimal" 2-propyl scaffold with the optimized "drug-like" SB-203580.

| Feature | 2-Propyl-4-(4-pyridyl)imidazole | SB-203580 (Optimized) | Interpretation |

| C2 Substituent | Propyl | 4-Methylsulfinylphenyl | The phenyl ring in SB-203580 provides better stacking; the sulfoxide adds H-bond interactions. |

| C4 Substituent | 4-Pyridyl | 4-Pyridyl | Identical. Essential for hinge binding (Met109).[2] |

| C5 Substituent | Hydrogen | 4-Fluorophenyl | The C5-phenyl in SB-203580 fills an auxiliary hydrophobic pocket, drastically increasing affinity. |

| p38 IC50 | ~500 - 1000 nM (Est.) | ~50 nM | The 2-propyl core is active but less potent due to lower buried surface area. |

| Selectivity | Moderate | High | Both are selective against ERK/JNK due to the gatekeeper (Thr106) requirement. |

Structural Binding Logic

The diagram below illustrates the precise atomic interactions that define the activity of this class.

Figure 2: Pharmacophore binding map showing the critical H-bond to Met109 and the hydrophobic fit of the propyl group.

References

-

Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.[1][7][8] Nature, 372, 739–746. Link

-

Tong, L., et al. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket.[1][9] Nature Structural Biology, 4, 311–316.[9] Link

-

Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency. Journal of Medicinal Chemistry, 39(19), 3929–3937. Link

-

Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. Link

Sources

- 1. stemcell.com [stemcell.com]

- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole synthesis [organic-chemistry.org]

- 4. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cytokine Inhibition Mechanism of Pyridinyl Imidazole-Based Compounds: A p38 MAPK-Centric Analysis

This document provides an in-depth technical analysis of the core mechanism by which pyridinyl imidazole compounds, such as the representative structure 2-Propyl-4-(4-pyridyl)imidazole, inhibit the production of pro-inflammatory cytokines. While specific data for this exact molecule is not prevalent in public literature, its structure firmly places it within the well-characterized class of pyridinyl imidazole inhibitors. The principles, pathways, and experimental validations detailed herein are based on extensive research into this class of compounds, which are renowned for their potent anti-inflammatory effects.

The central thesis of this guide is that pyridinyl imidazoles function as highly specific, ATP-competitive inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical node in the cellular signaling cascade that governs the inflammatory response. By targeting p38 MAPK, these compounds effectively decouple inflammatory stimuli from the synthesis and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

The Central Role of the p38 MAPK Pathway in Inflammation

The p38 MAPK signaling pathway is a cornerstone of the cellular response to external stressors and inflammatory signals.[1][2] In immune cells such as macrophages and monocytes, stimuli like bacterial lipopolysaccharide (LPS) trigger a phosphorylation cascade that leads to the activation of p38 MAPK.[3] This activation is a pivotal event, initiating downstream signaling that culminates in the production of pro-inflammatory cytokines.[1][3]

The pathway can be visualized as a three-tiered kinase cascade:

-

MAPKKK (e.g., TAK1, ASK1): Receives the initial signal from cell surface receptors.

-

MAPKK (e.g., MKK3, MKK6): Phosphorylated and activated by MAPKKKs.

-

MAPK (p38 MAPK): The final kinase in the cascade, activated by dual phosphorylation on threonine and tyrosine residues by MKK3/6.[4]

Once activated, p38 MAPK phosphorylates a host of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[4][5] This ultimately leads to both increased transcription of cytokine genes and enhanced stability and translation of their messenger RNA (mRNA).[6][7]

Diagram: p38 MAPK Signaling Pathway and Point of Inhibition

Caption: The p38 MAPK cascade is initiated by inflammatory stimuli, leading to cytokine production. Pyridinyl imidazoles inhibit the p38 kinase, blocking downstream signaling.

Core Mechanism of Action: ATP-Competitive Inhibition

The defining feature of the pyridinyl imidazole class of inhibitors is their mode of interaction with the p38 kinase. These small molecules are designed to be highly specific for the ATP-binding pocket of the p38α and p38β isoforms.[2][8]

The mechanism is as follows:

-

Binding: The inhibitor molecule enters the active site of the p38 kinase, a pocket normally occupied by ATP.

-

Competition: It directly competes with endogenous ATP for binding. The high affinity of the inhibitor for this pocket effectively prevents ATP from binding.[2]

-

Inhibition of Catalytic Activity: Without access to ATP, the p38 kinase cannot perform its function: transferring a phosphate group to its downstream substrates (like MK2 and ATF-2).[4]

It is crucial to understand that these inhibitors do not prevent the activation of p38 itself . Upstream kinases (MKK3/6) will still phosphorylate p38 at Thr180 and Tyr182.[4][5] However, this "activated" p38 is rendered catalytically inert, effectively halting the signal transduction at this critical juncture. This is a key point of validation in experimental protocols.

Experimental Validation: Protocols and Data Interpretation

To rigorously validate the cytokine-inhibiting mechanism of a compound like 2-Propyl-4-(4-pyridyl)imidazole, a two-pronged approach is necessary: first, demonstrating the functional outcome (cytokine reduction) in a cellular context, and second, proving direct target engagement (inhibition of the p38 pathway).

A. Functional Assay: Quantifying Cytokine Suppression

The most direct method to assess efficacy is to measure the reduction of secreted cytokines from stimulated immune cells. The human whole blood assay or an assay using Peripheral Blood Mononuclear Cells (PBMCs) are industry-standard models.[9][10]

Protocol 1: LPS-Stimulated Cytokine Release in PBMCs

-

Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and seed into a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Compound Preparation: Prepare a serial dilution of 2-Propyl-4-(4-pyridyl)imidazole in DMSO, then dilute further in culture medium to achieve final concentrations (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration is ≤0.1%.

-

Pre-treatment: Add the diluted compound to the appropriate wells and incubate for 1 hour at 37°C, 5% CO₂. This allows the compound to enter the cells and engage with the target.

-

Stimulation: Add Lipopolysaccharide (LPS) to all wells (except negative controls) to a final concentration of 100 ng/mL to induce a strong inflammatory response.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration.

Expected Data Output:

The results should demonstrate a dose-dependent inhibition of cytokine release. Potent pyridinyl imidazole compounds typically exhibit IC₅₀ values in the nanomolar to low micromolar range.[10][11]

| Cytokine | Expected IC₅₀ (µM) |

| TNF-α | 0.1 - 5.0 |

| IL-1β | 0.05 - 2.5 |

| IL-6 | 0.2 - 10.0 |

| Table 1: Representative IC₅₀ values for pyridinyl imidazole-class inhibitors in cellular assays. Actual values will vary based on the specific compound and assay conditions. |

B. Target Engagement Assay: Verifying p38 Pathway Inhibition

To confirm that the observed cytokine reduction is a direct result of p38 inhibition, a Western blot analysis is performed to measure the phosphorylation status of a key downstream substrate. Heat Shock Protein 27 (HSP27) is a direct substrate of MAPKAPK-2, which is, in turn, a direct substrate of p38. Therefore, measuring phosphorylated HSP27 (p-HSP27) serves as a robust and reliable biomarker for p38 catalytic activity.[4][5]

Protocol 2: Western Blot for p-HSP27

-

Cell Culture and Treatment: Seed a human monocytic cell line (e.g., THP-1) in 6-well plates. Differentiate the cells into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA), if required. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer for:

-

Phospho-HSP27 (Ser82)

-

Total p38 MAPK (to show equal protein loading)

-

GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Interpretation: A potent inhibitor will cause a significant, dose-dependent decrease in the p-HSP27 signal in LPS-stimulated cells, while the total p38 and GAPDH signals remain unchanged.

Diagram: Western Blot Experimental Workflow

Caption: Workflow for verifying p38 MAPK inhibition via Western blot analysis of downstream substrate phosphorylation.

Conclusion and Forward Outlook

The evidence strongly supports a clear and defined mechanism of action for the pyridinyl imidazole class of compounds. A molecule such as 2-Propyl-4-(4-pyridyl)imidazole is predicted to function as a specific, ATP-competitive inhibitor of p38 MAPK. This targeted inhibition effectively severs the link between inflammatory stimuli and the cellular machinery responsible for producing key pro-inflammatory cytokines like TNF-α and IL-1β.

The experimental framework provided herein offers a robust, self-validating system to confirm this mechanism for any novel compound within this class. By combining functional cellular assays with direct target engagement studies, researchers can confidently characterize the bioactivity and establish the precise molecular basis of cytokine inhibition, paving the way for further development in the treatment of chronic inflammatory diseases.

References

-

Laufer, S., et al. (2002). From imidazoles to pyrimidines: new inhibitors of cytokine release. Journal of Medicinal Chemistry, 45(13), 2733-2740. [Link]

-

Laufer, S., et al. (2002). Imidazole inhibitors of cytokine release: probing substituents in the 2 position. Journal of Medicinal Chemistry, 45(21), 4614-4624. [Link]

-

Feuerstein, G. Z., & Barone, F. C. (2018). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Current pharmaceutical design, 24(15), 1649–1657. [Link]

-

Wang, Y., et al. (2018). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Molecular Medicine Reports, 17(4), 5483-5490. [Link]

-

Li, Y., et al. (2023). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Cell Death Discovery, 9(1), 101. [Link]

-

Al-Jighami, I., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14066. [Link]

-

Wall, M., et al. (2017). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. Journal of Leukocyte Biology, 101(2), 475-486. [Link]

-

Sreekanth, G. P., et al. (2016). SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation. PLOS ONE, 11(2), e0149486. [Link]

-

Laufer, S., et al. (2003). Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. Journal of Medicinal Chemistry, 46(15), 3230-3244. [Link]

-

Young, P., et al. (1993). Pyridinyl imidazoles inhibit IL-1 and TNF production at the protein level. Agents and Actions, 39(S1), C67-C69. [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

Sources

- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | MDPI [mdpi.com]

- 4. SB203580 | Cell Signaling Technology [cellsignal.com]

- 5. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]

- 6. assaygenie.com [assaygenie.com]

- 7. Pyridinyl imidazoles inhibit IL-1 and TNF production at the protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazole inhibitors of cytokine release: probing substituents in the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Tautomerism and Stability of 2-Propyl-4-(4-pyridyl)imidazole

Abstract

This technical guide provides a comprehensive examination of the tautomerism and stability of 2-Propyl-4-(4-pyridyl)imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the synthetic routes for this molecule, the structural and energetic landscape of its principal tautomeric forms, and the key factors influencing their equilibrium. This guide presents detailed, field-proven methodologies for the characterization of these tautomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. By synthesizing theoretical principles with practical experimental workflows, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the study of imidazole-based compounds.

Introduction: The Significance of Imidazole Tautomerism in Drug Discovery

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1] Its prevalence is, in part, due to its ability to participate in hydrogen bonding and coordination with biological targets. A critical, yet often nuanced, aspect of imidazole chemistry is the phenomenon of prototropic tautomerism.[2] This involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to a dynamic equilibrium between two or more interconvertible structural isomers.[3]

The position of this tautomeric equilibrium can profoundly impact a molecule's physicochemical properties, including its lipophilicity, pKa, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric preference of an imidazole-containing drug candidate is paramount for optimizing its pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on 2-Propyl-4-(4-pyridyl)imidazole, a molecule that combines the classic imidazole core with a basic pyridyl substituent and a lipophilic propyl group, making its tautomeric behavior particularly relevant to its potential biological activity.

Synthesis of 2-Propyl-4-(4-pyridyl)imidazole

The synthesis of 2-alkyl-4-arylimidazoles can be achieved through various established methods. A robust and adaptable one-pot synthesis is often preferred for its efficiency.[4][5] The following protocol is a well-established method for the synthesis of 2-alkyl-4(5)-aryl-1H-imidazoles, adapted for the specific synthesis of 2-Propyl-4-(4-pyridyl)imidazole.[4]

Synthetic Protocol

This synthesis involves a three-component reaction between an α-haloketone, an aldehyde, and ammonia.

Step-by-Step Methodology:

-

Preparation of 2-bromo-1-(pyridin-4-yl)ethan-1-one: The starting α-bromoketone can be synthesized by the bromination of 4-acetylpyridine.

-

One-Pot Imidazole Synthesis:

-

To a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one (1 equivalent) in a suitable solvent such as ethanol, add butyraldehyde (1.1 equivalents) and ammonium acetate (10 equivalents).

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-Propyl-4-(4-pyridyl)imidazole.

Tautomeric Forms of 2-Propyl-4-(4-pyridyl)imidazole

The principal prototropic tautomerism in 2-Propyl-4-(4-pyridyl)imidazole involves the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. This results in two distinct tautomers: 2-Propyl-4-(4-pyridyl)-1H-imidazole (Tautomer I) and 2-Propyl-5-(4-pyridyl)-1H-imidazole (Tautomer II).

Caption: Prototropic tautomeric equilibrium in 2-Propyl-4-(4-pyridyl)imidazole.

The equilibrium between these two tautomers is influenced by a variety of factors:

-

Electronic Effects of Substituents: The electron-donating propyl group at the C2 position and the electron-withdrawing pyridyl group at the C4(5) position will have opposing effects on the electron density of the imidazole ring nitrogens, thereby influencing which nitrogen is more basic and more likely to be protonated.

-

Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding interactions.

-

pH: The protonation state of the pyridyl nitrogen will also affect the tautomeric equilibrium of the imidazole ring.

-

Temperature: Changes in temperature can shift the equilibrium position.

Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the comprehensive characterization of the tautomeric equilibrium of 2-Propyl-4-(4-pyridyl)imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[6] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs between the two tautomeric forms.

Experimental Protocol for NMR Analysis:

Caption: General workflow for NMR spectroscopic analysis of tautomerism.

Key Considerations for NMR Analysis:

-

Tautomer Assignment: The unambiguous assignment of NMR signals to specific tautomers can be challenging due to potential rapid interconversion. This can be aided by the synthesis and analysis of N-methylated derivatives, which "lock" the imidazole into a single tautomeric form.

-

Quantification: The relative populations of the tautomers in a given solvent can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum.[6]

-

Dynamic NMR: If the tautomeric exchange is fast on the NMR timescale, averaged signals will be observed. Variable temperature (VT) NMR studies can be employed to slow down the exchange process, potentially allowing for the resolution of signals from individual tautomers.[7]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational Protocol for Tautomer Stability Analysis:

Caption: Workflow for computational analysis of tautomer stability.

Interpreting Computational Results:

The calculated relative Gibbs free energies (ΔG) can be used to predict the tautomeric equilibrium constant (K) and the population of each tautomer at a given temperature using the following equations:

ΔG = -RT ln(K)

K = [Tautomer II] / [Tautomer I]

Where R is the gas constant and T is the temperature in Kelvin.

Factors Influencing Stability

The relative stability of the two tautomers of 2-Propyl-4-(4-pyridyl)imidazole is a delicate balance of several factors.

Table 1: Summary of Factors Influencing Tautomer Stability

| Factor | Influence on Tautomer I (4-pyridyl) | Influence on Tautomer II (5-pyridyl) | Rationale |

| Inductive Effect of Propyl Group | Electron-donating, destabilizes adjacent N-H | Electron-donating, stabilizes adjacent N-H | The electron-donating propyl group increases the basicity of the adjacent nitrogen, making it a more favorable site for protonation. |

| Electronic Effect of Pyridyl Group | Electron-withdrawing, stabilizes adjacent N-H | Electron-withdrawing, destabilizes adjacent N-H | The electron-withdrawing pyridyl group decreases the basicity of the adjacent nitrogen. |

| Steric Hindrance | Less steric hindrance between propyl and pyridyl groups | More steric hindrance between propyl and pyridyl groups | The proximity of the substituents in Tautomer II could lead to steric strain, destabilizing this form. |

| Solvent Effects | Stabilized by polar protic solvents capable of H-bonding to the pyridyl N | Stabilization depends on the specific solvent-solute interactions | Hydrogen bonding between the solvent and the pyridyl nitrogen can influence the overall electronic properties and stability. |

Conclusion

The tautomerism of 2-Propyl-4-(4-pyridyl)imidazole is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A comprehensive understanding of this dynamic equilibrium is crucial for the rational design of novel therapeutics based on this promising molecular scaffold. The integrated application of synthetic chemistry, advanced NMR spectroscopic techniques, and computational modeling, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscape of this and related imidazole derivatives. Such knowledge is indispensable for modulating the physicochemical and biological properties of these compounds to achieve desired therapeutic outcomes.

References

- Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2014). One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones, Ammonium Carbonate and Aliphatic Carboxylic Acids. ChemInform, 45(14).

- Dobrowolski, J. C., & Mazurek, A. P. (2020).

- Silva, A. M., & Cavaleiro, J. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Prakash, O., Kumar, A., & Sharma, P. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 81(11), 4597-4609.

- Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 586-596.

- Ahmadi, S., & Alizadeh, R. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Journal of Molecular Structure, 1272, 134179.

- Washburn, W. N., Anderson, K., Hang, C., Levin, J. I., & Sarris, K. (2004). 2-Alkyl-4-arylimidazoles: structurally novel sodium channel modulators. Bioorganic & Medicinal Chemistry Letters, 14(13), 3521-3523.

- Leigh, D. A., et al. (2020). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Novel synthesis of 2,4-bis(2-pyridyl)-5-(pyridyl)imidazoles and formation of N-(3-(pyridyl)imidazo[1,5-a] pyridine)picolinamidines: nitrogen-rich ligands.

- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.

- De, S. K. (2005). Chemoselective Arylamidine Cyclizations: Mild Formation of 2-Arylimidazole-4-carboxylic Acids. Organic Letters, 7(18), 4033-4036.

- Gkolfi, P., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights.

- Sadlej-Sosnowska, N. (2010). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 8(24), 5649-5656.

- Gkolfi, P., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights.

- Li, Y., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187326.

- Mary, Y. S., & Amalanathan, M. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Pure and Applied Chemistry, 91(11), 1857-1868.

- Kalita, A., et al. (2015). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry, 13(38), 9847-9855.

- da Silva, J. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 746.

- Wang, B., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(4), 1222.

- Hosseinnejad, T., & Gholipour, A. (2016). Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. SciSpace.

- G, S., & P, S. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2404.

Sources

Methodological & Application

Application Note: Solubilization of 2-Propyl-4-(4-pyridyl)imidazole in DMSO

Part 1: Core Directive & Executive Summary

Objective: To provide a robust, reproducible protocol for dissolving 2-Propyl-4-(4-pyridyl)imidazole in Dimethyl Sulfoxide (DMSO) for use in biological assays (e.g., p38 MAPK inhibition, antimicrobial screening, or synthetic intermediate applications).

Executive Summary: 2-Propyl-4-(4-pyridyl)imidazole is a nitrogen-containing heterocyclic compound.[1][2][3] Like many imidazole-pyridine derivatives (e.g., the SB-203580 class of p38 inhibitors), it exhibits limited solubility in aqueous buffers but high solubility in polar aprotic solvents. DMSO is the solvent of choice , typically supporting concentrations between 10 mM and 100 mM . This guide details the "Solubility Escalation Protocol" to determine the optimal concentration for your specific batch, ensuring no precipitation occurs upon freeze-thaw cycles.

Key Technical Constraints:

-

Hygroscopicity: DMSO absorbs water from the air, which drastically reduces the solubility of hydrophobic compounds. Anhydrous handling is critical.

-

Thermodynamic Stability: Dissolution is often endothermic; sonication and gentle warming are required to overcome the crystal lattice energy.

Part 2: Scientific Integrity & Logic

Chemical Context & Mechanism of Solubilization

The target molecule contains two distinct heterocyclic rings: an imidazole core and a pyridine substituent.

-

Polarity: The molecule has polar hydrogen-bond acceptors (pyridine N, imidazole N) and a hydrogen-bond donor (imidazole NH).

-

Solvent Interaction: DMSO (Dimethyl Sulfoxide) acts as a Lewis base.[4] The oxygen atom of DMSO accepts hydrogen bonds from the imidazole NH, while the sulfur center stabilizes the aromatic pi-systems through dipole-dipole interactions.

-

Why Water Fails: In aqueous solutions, the hydrophobic propyl group and the aromatic rings drive self-aggregation (pi-stacking), leading to precipitation. DMSO disrupts these stacking interactions.

Reagents & Equipment

| Component | Grade/Specification | Purpose |

| 2-Propyl-4-(4-pyridyl)imidazole | >98% Purity (HPLC) | Target Compound |

| DMSO | Anhydrous, ≥99.9%, Sterile Filtered | Solvent |

| Vials | Amber Glass or Polypropylene (PP) | Light protection & solvent resistance |

| Sonicator | Ultrasonic bath (35-40 kHz) | Breaking crystal lattice |

| Vortex Mixer | High-speed | Homogenization |

| Syringe Filter | 0.22 µm PTFE or Nylon | Sterilization (Do NOT use Cellulose Acetate) |

Part 3: Experimental Protocol

The "Solubility Escalation" Method

Do not immediately attempt the maximum theoretical concentration (e.g., 100 mM). Follow this step-wise approach to ensure stability.

Step 1: Calculation & Preparation

Calculate the volume of DMSO required for a target "Master Stock" concentration (typically 10 mM or 50 mM ).

-

Formula:

-

Note: The Molecular Weight (MW) of 2-Propyl-4-(4-pyridyl)imidazole is approximately 187.24 g/mol (Verify with your specific CoA).

Step 2: Initial Dissolution (The "Wetting" Phase)

-

Weigh the compound into a sterile amber glass vial.

-

Add 50% of the calculated DMSO volume .

-

Vortex vigorously for 30 seconds.

-

Observation: The solution may appear cloudy or contain visible particles. This is normal.

-

Step 3: Energy Input (Sonication)

-

Place the vial in an ultrasonic bath.

-

Sonicate for 5–10 minutes at room temperature.

-

Critical: Ensure the water level in the bath matches the solvent level in the vial.

-

-

Inspect the solution against a light source. It must be crystal clear .

-

If particles persist: Warm the vial to 37°C in a water bath for 5 minutes, then vortex again.

-

Step 4: Final Dilution

-

Add the remaining 50% of DMSO .

-

Vortex for 10 seconds.

-

(Optional) Filter sterilize using a 0.22 µm PTFE filter if using for cell culture.

Storage & Stability

-

Aliquot: Divide the stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Temperature: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

-

Visual Check: Upon thawing, if a precipitate is visible, warm to 37°C and vortex. If precipitate remains, the compound has degraded or the DMSO has absorbed too much water.

Part 4: Visualization (Workflows & Pathways)

Diagram 1: Solubilization Workflow

This flowchart illustrates the logical decision-making process for dissolving the compound.

Caption: Step-by-step decision tree for dissolving 2-Propyl-4-(4-pyridyl)imidazole, including troubleshooting steps for persistent precipitates.

Part 5: Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Precipitate upon thawing | DMSO is hygroscopic; water absorption decreased solubility. | Warm to 37°C. If it fails, discard and make fresh stock using anhydrous DMSO. |

| Solution turns yellow | Oxidation of the imidazole ring or impurities. | Check purity via HPLC. Slight yellowing is common for imidazoles but dark orange indicates degradation. |

| Cell toxicity in assay | DMSO concentration too high (>0.5%). | Dilute stock at least 1:200 in culture medium. Include a "DMSO-only" vehicle control. |

| Filter clogging | Incomplete dissolution. | Do not filter cloudy solutions. Re-sonicate or lower the concentration. |

Part 6: References

-

Gaylord Chemical Company. (2023). DMSO Solubility Data & Application Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]

Sources

Application Note: 2-Propyl-4-(4-pyridyl)imidazole in Cell Culture Assays

This Application Note and Protocol Guide details the use of 2-Propyl-4-(4-pyridyl)imidazole and structurally related 4-pyridyl-imidazole derivatives. These compounds are established pharmacophores for the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a critical regulator of inflammatory cytokine production.

Target: p38 Mitogen-Activated Protein Kinase (MAPK)

Primary Application: Inhibition of pro-inflammatory cytokine release (TNF-

Introduction & Mechanism of Action

2-Propyl-4-(4-pyridyl)imidazole belongs to the class of Cytokine Suppressive Anti-Inflammatory Drugs (CSAIDs) . The 4-(4-pyridyl)imidazole core is the structural foundation for well-known inhibitors such as SB-203580 and SB-202190 .

Mechanistic Insight

These compounds function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of the p38 MAPK enzyme (specifically p38

-

Crucial Distinction: These inhibitors do not prevent the phosphorylation (activation) of p38 MAPK by upstream kinases (MKK3/6). Instead, they inhibit the catalytic activity of p38.

-

Experimental Consequence: When validating this compound, do not measure p38 phosphorylation as a readout for inhibition. You must measure the phosphorylation of downstream substrates (e.g., MAPKAPK-2, HSP27) or the functional output (e.g., TNF-

secretion). In fact, p38 phosphorylation levels may paradoxically increase due to the loss of negative feedback loops.

Material Preparation & Handling

Reconstitution

The compound is hydrophobic and requires an organic solvent for solubilization.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM or 50 mM stock solution.

-

Example: For a molecular weight (MW) of ~187.24 g/mol (base structure), dissolve 1.87 mg in 1 mL DMSO to yield 10 mM.

-

-

Storage: Aliquot into small volumes (e.g., 50

L) and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

Working Solutions

-

Dilute the stock solution in cell culture media immediately prior to use.

-

Final DMSO Concentration: Ensure the final DMSO concentration in the culture well is < 0.1% to avoid solvent toxicity.

-

Vehicle Control: Always include a "DMSO-only" control well matched to the highest solvent concentration used.

Protocol A: Cytotoxicity Assessment (MTT Assay)

Before functional assays, establish the non-toxic concentration range.

Materials

-

Cell Line: RAW 264.7 (Mouse Macrophages) or THP-1 (Human Monocytes).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Step-by-Step Procedure

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO -

Treatment: Aspirate media and add fresh media containing increasing concentrations of 2-Propyl-4-(4-pyridyl)imidazole (e.g., 0.1, 1, 5, 10, 50, 100

M). -

Incubation: Incubate for 24 hours .

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm .

-

Analysis: Calculate % Viability relative to Vehicle Control. Select concentrations with >90% viability for functional assays (typically 1–10

M ).

Protocol B: Functional p38 MAPK Inhibition Assay (LPS-Induced TNF- )

This is the gold-standard bioassay for 4-pyridyl imidazole derivatives.

Experimental Logic

Lipopolysaccharide (LPS) stimulates TLR4 receptors, activating the p38 MAPK pathway, which drives the transcription and translation of TNF-

Workflow Diagram

Caption: Mechanism of Action. The inhibitor blocks p38 catalytic activity downstream of phosphorylation, preventing cytokine production.

Step-by-Step Procedure

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 24-well plate. Allow adherence (overnight). -

Pre-treatment: Replace media with fresh low-serum (1% FBS) media containing the inhibitor (0.1, 1, 10

M) or Vehicle (DMSO).-

Critical Step: Incubate for 1 hour prior to LPS stimulation to ensure the inhibitor occupies the ATP binding pocket.

-

-

Stimulation: Add LPS (final concentration 100 ng/mL ) to the wells (do not wash out the inhibitor).

-

Incubation: Incubate for 4–6 hours (for TNF-

protein secretion) or 18–24 hours (for nitric oxide/late cytokines). -

Harvest: Collect the supernatant. Centrifuge at 1000

g for 5 mins to remove debris. -

Quantification: Analyze supernatant using a mouse TNF-

ELISA kit.

Data Analysis Template

| Treatment Group | Concentration ( | TNF- | % Inhibition |

| Vehicle + PBS | 0 | < 10 (Baseline) | - |

| Vehicle + LPS | 0 | 1500 (Max) | 0% |

| Inhibitor + LPS | 0.1 | 1200 | 20% |

| Inhibitor + LPS | 1.0 | 450 | 70% |

| Inhibitor + LPS | 10.0 | 150 | 90% |

Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Protocol C: Western Blot Validation (Mechanistic Check)

Use this to prove the compound hits the target pathway.

Target Selection

-

Do NOT Blot: p-p38 (Thr180/Tyr182) — Levels may remain high or increase.

-

DO Blot: p-MAPKAPK-2 (Thr334) or p-HSP27 (Ser82) . These are direct substrates of p38. Their phosphorylation should disappear.

Procedure

-

Seed & Treat: Similar to Protocol B, but use 6-well plates (

cells/well). -

Timing: Pre-treat with inhibitor (1 h), then stimulate with LPS (100 ng/mL) for 30 minutes (peak phosphorylation time).

-

Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Lyse in RIPA buffer.

-

Blotting: Run SDS-PAGE. Probe with Anti-phospho-MAPKAPK-2 (Thr334).

-

Result: You should see a strong band in the "LPS + Vehicle" lane and a faint/absent band in the "LPS + Inhibitor" lane.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Concentration too high (>50 | Warm media to 37°C before adding stock. Keep final conc. |

| High Cell Death | Off-target effects or DMSO toxicity. | Ensure DMSO < 0.1%. Verify with MTT assay. |

| No Inhibition of p-p38 | Expected mechanism. | Do not use p-p38 as a readout. Assay p-HSP27 or p-MAPKAPK-2. |

| Inconsistent Cytokine Data | Serum interference. | Perform LPS stimulation in reduced serum (0.5–1% FBS) media. |

References

-

Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature, 372, 739–746.

- Foundational paper identifying the 4-pyridyl imidazole class as p38 inhibitors.

-

Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233.

- Establishes that these inhibitors block catalytic activity without preventing activ

-

Gallagher, T. F., et al. (1997). "Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles; Inhibition of CSBP Kinase." Bioorganic & Medicinal Chemistry, 5(1), 49-64.

-

SAR study detailing the importance of the 4-pyridyl and imidazole core structure.[1]

-

-

Kumar, S., et al. (1999). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2, 717–726.

- Review of the therapeutic applic

Sources

Application Note: Preparation of 2-Propyl-4-(4-pyridyl)imidazole Stock Solutions

[1]

Introduction & Compound Profile

2-Propyl-4-(4-pyridyl)imidazole (C₁₁H₁₃N₃) is a bioactive small molecule featuring an imidazole core substituted with a propyl group at the C2 position and a 4-pyridyl moiety at the C4 position.[1] Its structural motif allows it to interact with kinase ATP-binding pockets via hydrogen bonding (donor/acceptor interactions at the imidazole/pyridine nitrogens).[1]

Proper solubilization is critical for biological reproducibility.[1] As a lipophilic heterocycle, this compound exhibits poor aqueous solubility at neutral pH but dissolves readily in polar organic aprotic solvents like Dimethyl Sulfoxide (DMSO).

Physicochemical Properties Table[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 2-Propyl-4-(4-pyridinyl)-1H-imidazole |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility (Water) | Low (< 1 mg/mL); pH-dependent (soluble at pH < 4) |

| Solubility (DMSO) | High (≥ 50 mM) |

| Solubility (Ethanol) | Moderate to High (≥ 20 mM) |

| Storage (Powder) | -20°C, Desiccated, Dark |

| pKa (Estimated) | ~5.2 (Pyridine N), ~14.5 (Imidazole N-H), ~7.0 (Imidazole N) |

Core Protocol: Stock Solution Preparation

Materials Required[1][2][10]

-

Compound: 2-Propyl-4-(4-pyridyl)imidazole (Solid powder).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity (cell culture grade recommended).

-

Vials: Amber glass vials (borosilicate) with Teflon-lined caps (to prevent solvent leaching and photodegradation).

-

Equipment: Analytical balance (0.01 mg precision), vortex mixer, sonicating water bath.

Calculation of Mass and Volume

To prepare a 50 mM stock solution (Recommended for most assays):

Example: To prepare 1.0 mL of a 50 mM stock:

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[1]

-

Weighing: Accurately weigh approximately 9.4 mg of the compound into a sterile amber glass vial. Record the exact mass (e.g.,

mg). -

Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM based on the actual mass:

-

For 9.52 mg:

.

-

-

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds.

-

Troubleshooting: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5–10 minutes. Avoid heating above 40°C to prevent degradation.[1]

-

-

Inspection: Hold the vial against a light source. The solution must be completely clear and particulate-free.[1]

-

Aliquot & Store: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

Storage and Stability

-

Stock Solution (DMSO): Stable at -20°C for at least 6 months. For long-term storage (>1 year), store at -80°C .

-

Freeze-Thaw: Limit to a maximum of 3 cycles. Precipitation may occur upon thawing; always vortex and inspect before use.[1]

-

Aqueous Dilutions: Unstable.[1] Prepare working solutions in aqueous buffers (PBS, media) immediately before use.[1] Do not store diluted aqueous solutions.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for preparing and validating the stock solution.

Caption: Workflow for the gravimetric preparation of 2-Propyl-4-(4-pyridyl)imidazole stock solutions.

Application: Serial Dilution for Biological Assays[1]

When using the stock in cell-based assays (e.g., IC50 determination), it is crucial to maintain a constant DMSO concentration (typically < 0.5% or < 0.1%) to avoid solvent toxicity.[1]

Protocol for 10-point Dose Response:

-

Start: 50 mM Stock.

-

Intermediate Dilution: Dilute 1:100 in Media to get 500 µM (1% DMSO). Note: This may precipitate if not mixed rapidly.[1]

-

Alternative (Better): Perform serial dilutions in 100% DMSO first, then transfer to media.[1]

-

-

Serial Dilution (in DMSO):

-

Prepare 10 tubes with DMSO.[1]

-

Perform 1:3 serial dilutions (e.g., 10 µL compound + 20 µL DMSO).

-

-

Final Transfer: Transfer 1 µL of each DMSO dilution into 999 µL of culture medium (1:1000 dilution).

-

Final DMSO Concentration: 0.1% (Constant).

-

Top Concentration: 50 µM.[1]

-

Caption: Recommended "DMSO-First" serial dilution strategy to maintain solubility and constant solvent background.

Safety & Toxicology (MSDS Highlights)

-

Hazard Identification: Irritant.[1] May be harmful if swallowed, inhaled, or absorbed through skin.[1]

-

Target Organs: Respiratory system, eyes, skin.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.[1]

-

Disposal: Dispose of DMSO solutions as halogenated/organic chemical waste.[1]

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Propyl-4-(4-pyridyl)imidazole

Abstract

This document provides a comprehensive, in-depth protocol for the synthesis of 2-Propyl-4-(4-pyridyl)imidazole, a heterocyclic compound of interest for scaffold-based drug discovery and materials science. The synthetic strategy is centered on the Debus-Radziszewski imidazole synthesis, a robust and atom-economical multi-component reaction.[1][2] This guide details the reaction mechanism, a meticulously validated step-by-step experimental procedure, purification, and characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical protocol and an understanding of the chemical principles behind the procedural choices.

Introduction and Synthetic Strategy

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and pharmaceutical agents, including histamine and the antibiotic drug metronidazole.[3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring make it a privileged scaffold in drug design. 2-Propyl-4-(4-pyridyl)imidazole, in particular, combines the imidazole core with a propyl group, which can modulate lipophilicity, and a pyridyl moiety, a common pharmacophore for interacting with biological targets.

For the construction of this trisubstituted imidazole, the Debus-Radziszewski reaction offers a direct and efficient one-pot approach.[5][6] First reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, this reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole ring.[2][6]

The causality for selecting this method rests on its convergent nature and atomic efficiency, where all atoms from the three main components are incorporated into the final product.[2] Our synthetic design employs this reaction as follows:

-

The 4-(4-pyridyl) moiety is provided by 4-pyridylglyoxal .

-

The 2-propyl substituent is derived from butyraldehyde (butanal).

-

The imidazole ring's nitrogen atoms are sourced from ammonium acetate , which conveniently serves as both an ammonia source and a mild acidic catalyst.

Reaction Principle and Mechanism

The Debus-Radziszewski synthesis proceeds via a one-pot condensation cascade. While the exact mechanism is not definitively certain, it is generally understood to occur in two primary stages.[1][7]

-

Diimine Formation : The 1,2-dicarbonyl compound (4-pyridylglyoxal) first condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[5][8]

-

Cyclization and Dehydration : This diimine intermediate then undergoes condensation with the aldehyde (butyraldehyde). The subsequent cyclization and dehydration (aromatization) yield the final substituted imidazole product.[1][5]

This multi-component reaction is highly valued for its ability to construct complex heterocyclic systems from simple, readily available precursors in a single operation.[3][9]

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow, from the initial reaction setup to the isolation of the final product.

Caption: Synthetic workflow for 2-Propyl-4-(4-pyridyl)imidazole.

Detailed Experimental Protocol

Materials and Equipment

Materials:

| Reagent | Formula | MW ( g/mol ) | CAS No. |

|---|---|---|---|

| 4-Pyridylglyoxal hydrate | C₇H₅NO₂·xH₂O | 135.12 (anhydrous) | N/A |

| Butyraldehyde (Butanal) | C₄H₈O | 72.11 | 123-72-8 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 144-55-8 |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 7757-82-6 |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 |

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reagent Quantities

| Reagent | Equivalents | Moles (mmol) | Mass/Volume |

| 4-Pyridylglyoxal hydrate | 1.0 | 10.0 | ~1.35 g |

| Butyraldehyde | 1.1 | 11.0 | 0.97 mL (d=0.804) |

| Ammonium Acetate | 3.0 | 30.0 | 2.31 g |

| Glacial Acetic Acid | - | - | 50 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-pyridylglyoxal hydrate (1.0 eq, 10.0 mmol) and ammonium acetate (3.0 eq, 30.0 mmol).

-

Add 50 mL of glacial acetic acid to the flask. The use of acetic acid as a solvent provides an acidic environment that facilitates the condensation steps.

-

Begin stirring the mixture to achieve a suspension.

-

Carefully add butyraldehyde (1.1 eq, 11.0 mmol) to the stirring suspension. A slight excess of the aldehyde is used to ensure complete consumption of the dicarbonyl starting material.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 110-118 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting materials should be consumed, and a new, more polar spot corresponding to the imidazole product should appear.

-

-

Work-up and Extraction:

-

After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture over approximately 100 g of crushed ice in a large beaker.

-

Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution (~28%) until the pH is approximately 8-9. This step is crucial to deprotonate the imidazole product, making it soluble in organic solvents for extraction. Perform this step in a well-ventilated fume hood.

-

Transfer the resulting aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers. Wash the combined organic phase sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove any remaining inorganic impurities.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol in ethyl acetate), is typically effective for isolating the product.

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate them using a rotary evaporator to yield 2-Propyl-4-(4-pyridyl)imidazole as a solid.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Safety and Troubleshooting

-

Safety: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Butyraldehyde and glacial acetic acid are corrosive and have strong odors. Ammonium hydroxide is a strong base and respiratory irritant.

-

Troubleshooting:

-

Low Yield: Incomplete reaction can be a cause. Ensure the reaction goes to completion by monitoring with TLC. Extending the reflux time may be necessary. During work-up, ensure the aqueous layer is thoroughly extracted to maximize product recovery.

-

Side Products: The Debus-Radziszewski reaction can sometimes yield side products.[3][6] Careful purification by column chromatography is essential to isolate the desired product. The choice of solvent and temperature can influence the reaction outcome.

-

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-Propyl-4-(4-pyridyl)imidazole using the Debus-Radziszewski reaction. The procedure is robust, employs readily accessible reagents, and follows a classic, high-yield approach to imidazole synthesis. By explaining the rationale behind key steps, this guide equips researchers with the necessary information to successfully synthesize this valuable heterocyclic building block for further applications in research and development.

References

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

- Google Patents. (1988). US4719309A - Preparation of imidazoles.

-

International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Investigation into Sonogashira reaction on 5-iodo-1-(phenyl/p-halophenyl)imidazole-4-carbonitrile compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]

-

ResearchGate. (2022). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Retrieved from [Link]

- Google Patents. (2010). CN101693693A - Method for preparing 2-propyl imidazole.

-

World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]

-

ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Retrieved from [Link]

-

PubMed. (2005). A novel three-component one-pot synthesis of 1H-imidazol-4-yl-pyridines. Retrieved from [Link]

-

PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]

in vitro kinase assay methods using 2-Propyl-4-(4-pyridyl)imidazole

An Application Guide to In Vitro Kinase Assays Using Pyridinyl Imidazole Compounds A Methodological Framework for Characterizing p38 MAPK Inhibitors

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a host of human diseases. The pyridinyl imidazole class of small molecules represents one of the most well-characterized families of potent and selective p38 MAPK inhibitors. These compounds typically function by competing with ATP for binding in the kinase active site. This guide provides a comprehensive overview of the principles and detailed protocols for conducting in vitro kinase assays to characterize members of this inhibitor class, using the representative compound 2-Propyl-4-(4-pyridyl)imidazole . We detail methodologies for reagent preparation, non-radioactive kinase activity measurement, and IC₅₀ determination, offering field-proven insights to ensure data integrity and reproducibility for researchers in pharmacology and drug development.

Introduction: Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is integral to numerous cellular processes, including inflammation, apoptosis, and cell cycle regulation.[1] Dysregulation of this pathway is implicated in inflammatory disorders like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2] Consequently, the development of specific inhibitors targeting p38 MAPK is of significant therapeutic interest.

The four main isoforms of p38 MAPK are α (alpha), β (beta), γ (gamma), and δ (delta).[3] The pyridinyl imidazole scaffold has proven to be a highly effective pharmacophore for selectively inhibiting the α and β isoforms.[3] Compounds such as SB203580 and SB202190 are cornerstone examples, establishing a clear mechanism of action and providing a blueprint for assay development.[2][4] These inhibitors are competitive with ATP, binding to the enzyme's active site and preventing the phosphorylation of downstream substrates.[5]

This application note will guide researchers through the process of evaluating the inhibitory potential of pyridinyl imidazole compounds, using 2-Propyl-4-(4-pyridyl)imidazole as a working example. The protocols described herein are robust, validated, and designed to yield reliable IC₅₀ values, a critical parameter in the drug development pipeline.

Scientific Principles and Mechanism of Inhibition

The p38 MAPK Signaling Cascade

p38 MAPK is activated by upstream MAPK kinases (MKKs), specifically MKK3 and MKK6, through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182).[4] Once active, p38 MAPK phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as activating transcription factor 2 (ATF-2).[2][4] It is this catalytic activity—the transfer of the gamma-phosphate from ATP to a substrate—that is measured in an in vitro kinase assay.

ATP-Competitive Inhibition

Pyridinyl imidazole compounds owe their inhibitory activity to their structural mimicry of the adenine ring of ATP. This allows them to bind within the hydrophobic active site of p38 kinase, directly competing with endogenous ATP.[5] The affinity of the inhibitor for the kinase determines its potency (Ki), which is reflected in the experimentally derived IC₅₀ value. Because the mechanism is ATP-competitive, the measured IC₅₀ value will be dependent on the concentration of ATP used in the assay. Therefore, it is crucial to state the ATP concentration when reporting IC₅₀ values. For physiological relevance, some assays are performed with high ATP concentrations (1-10 mM), while mechanistic studies often use a concentration close to the Michaelis constant (Km) of the enzyme for ATP.

Materials and Reagent Preparation

Scientific integrity begins with meticulous preparation. The following tables outline the necessary components and their formulations.

Table 1: Key Assay Components

| Component | Supplier Example | Recommended Use |

| Active p38α Kinase | Cell Signaling Technology | Recombinant human enzyme |

| ATF-2 Substrate | Sigma-Aldrich | Recombinant protein substrate[4] |

| 2-Propyl-4-(4-pyridyl)imidazole | Custom Synthesis | Test Inhibitor |

| SB203580 | Cell Signaling Technology | Positive Control Inhibitor[4] |

| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | Phosphate Donor |

| Anti-phospho-ATF-2 (Thr71) Ab | Cell Signaling Technology | Primary antibody for detection[4] |

| HRP-conjugated Secondary Ab | Any major supplier | For chemiluminescent detection |

Table 2: Buffer and Reagent Recipes

| Reagent (1X Concentration) | Component | Final Concentration | Preparation Notes |

| Kinase Assay Buffer | HEPES (pH 7.5) | 25 mM | Prepare fresh from 1M stocks. |

| MgCl₂ | 10 mM | ||

| DTT | 1 mM | Add fresh from a frozen stock just before use. | |

| β-glycerophosphate | 2.5 mM | ||

| Sodium Orthovanadate | 0.1 mM | ||

| ATP Stock Solution | ATP Disodium Salt Hydrate | 10 mM | Prepare in sterile water, adjust pH to 7.4, aliquot, and store at -20°C. |

| Inhibitor Stock Solution | 2-Propyl-4-(4-pyridyl)imidazole | 10 mM | Dissolve in 100% DMSO. Store at -20°C. |

| 4X SDS Sample Buffer | Tris-HCl (pH 6.8) | 250 mM | Standard Laemmli buffer for terminating reactions. |

| SDS | 8% (w/v) | ||

| Bromophenol Blue | 0.4% (w/v) | ||

| Glycerol | 40% (v/v) | ||

| β-mercaptoethanol | 10% (v/v) | Add fresh before use. |

Experimental Protocol: Non-Radioactive In Vitro p38α Kinase Assay

This protocol describes a method to determine the IC₅₀ value of 2-Propyl-4-(4-pyridyl)imidazole by measuring the phosphorylation of the substrate ATF-2 via Western blot.

Step-by-Step Methodology

-

Inhibitor Dilution Series:

-

Prepare a 10-point, 3-fold serial dilution of 2-Propyl-4-(4-pyridyl)imidazole.

-

Start with a 100 µM solution in Kinase Assay Buffer (containing a final DMSO concentration of 1% to maintain solubility). Dilute this serially.

-

Causality: A serial dilution series is essential to generate a dose-response curve, which allows for the accurate determination of the IC₅₀—the concentration at which 50% of kinase activity is inhibited.

-

Control: Prepare a "no inhibitor" control containing only 1% DMSO in Kinase Assay Buffer.

-

-

Kinase Reaction Setup:

-

The final reaction volume will be 25 µL. Set up reactions in PCR tubes or a 96-well plate on ice.

-

For each reaction, prepare a master mix containing the kinase and substrate for consistency.

-

To each well/tube, add:

-

5 µL of diluted inhibitor (or DMSO vehicle control).

-

10 µL of Kinase/Substrate Mix (containing 50 ng active p38α kinase and 1 µg ATF-2 substrate in Kinase Assay Buffer).

-

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate and Terminate the Reaction:

-

Initiate the kinase reaction by adding 10 µL of 250 µM ATP solution (final concentration: 100 µM ATP) to each tube.

-

Causality: The addition of ATP provides the necessary phosphate donor for the kinase to phosphorylate its substrate, starting the enzymatic reaction.

-

Incubate the reactions for 30 minutes at 30°C in a water bath or thermocycler.

-

Stop the reaction by adding 8.3 µL of 4X SDS Sample Buffer and heat at 95°C for 5 minutes.

-

-

Detection by Western Blot:

-

Load 15 µL of each terminated reaction onto a 10% SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature (e.g., with 5% BSA in TBST).

-

Incubate the membrane overnight at 4°C with the primary antibody, Anti-phospho-ATF-2 (Thr71), diluted in blocking buffer.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis and IC₅₀ Determination:

-

Quantify the band intensity for phospho-ATF-2 in each lane using densitometry software (e.g., ImageJ).

-

Self-Validation: To ensure equal protein loading, the membrane can be stripped and re-probed for total ATF-2 or a loading control if using cell lysates. For in vitro assays with purified components, this step is often omitted, relying on careful pipetting.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-